tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate
Description
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-10-12(9-13(16)17)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
InChI Key |
NLRDTNJYRQXDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted acetoacetate with an amine, followed by cyclization and esterification to introduce the tert-butyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ketone group in tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can also be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antibacterial Properties
Pyrrole derivatives, including tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate, have demonstrated significant antiviral and antibacterial activities. Research indicates that these compounds can inhibit the replication of various viruses and exhibit effectiveness against pathogenic bacteria.
Table 1: Biological Activity of Pyrrole Derivatives
Organic Synthesis
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules. Its reactivity allows for various transformations, making it a key building block in the synthesis of pharmaceuticals and agrochemicals.
Table 2: Synthetic Applications
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Michael Addition | Base-catalyzed | β-substituted carbonyl compounds |
| Condensation Reactions | Acidic conditions | Pyrrole derivatives |
| Cyclization | Heat or Lewis acid | Heterocyclic compounds |
Materials Science
Polymerization Studies
This compound has been investigated for its potential use in polymerization processes. Its structure allows it to participate in radical polymerization, leading to the formation of novel polymeric materials with unique properties.
Table 3: Polymerization Characteristics
| Polymer Type | Methodology | Properties |
|---|---|---|
| Conductive Polymers | Radical polymerization | Enhanced electrical conductivity |
| Biodegradable Polymers | Copolymerization | Environmental degradation |
Case Study 1: Antiviral Mechanism Exploration
A study conducted by Bernardino et al. evaluated the antiviral mechanisms of pyrrole derivatives, including this compound. The research demonstrated that these compounds could inhibit viral replication effectively, suggesting their potential as therapeutic agents against viral infections.
Case Study 2: Antibacterial Efficacy Assessment
In a comparative study on the antibacterial efficacy of pyrrole derivatives, it was found that certain compounds exhibited superior activity against bacterial strains compared to traditional antibiotics. The study emphasized the need for further exploration into the structure–activity relationship to optimize these compounds for clinical use.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone and ester groups allows for interactions with active sites, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of "tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate" with structurally related compounds, focusing on synthesis, reactivity, hazards, and applications.
2.1 tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate
- Structure : Contains a bromine atom at position 5 and an indazole core instead of pyrrole.
- Molecular Formula: C₁₂H₁₃BrN₂O₃ (MW: 313.15 g/mol) vs. C₁₅H₁₇NO₃ (estimated for the target compound).
- Reactivity : The bromine substituent enhances electrophilic substitution reactivity, making it suitable for Suzuki coupling or nucleophilic displacement reactions. In contrast, the phenyl group in the target compound may promote π-π stacking interactions in biological systems .
- Applications : Brominated heterocycles are often intermediates in pharmaceuticals, such as kinase inhibitors .
2.2 tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate
- Structure : Features a saturated bicyclic pyrrolopyrrole system with a benzyl group.
- Hazards : Classified as acutely toxic (oral, Category 4) and a skin irritant (Category 2), highlighting the need for careful handling of tert-butyl-protected heterocycles .
2.3 cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Structure : Contains a fused cyclopentane-pyrrole ring system.
- Synthetic Utility : Such spirocyclic systems are valuable in natural product synthesis and drug discovery for their three-dimensional diversity .
2.4 Ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Structure : Combines pyrrole and thiazole rings with multiple substituents.
- Aromaticity and Reactivity : The thiazole ring (less aromatic than pyrrole) may reduce electron density, altering reactivity in metal-catalyzed cross-couplings. The target compound’s pyrrole core offers greater aromatic stabilization .
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Aromaticity Index |
|---|---|---|---|---|
| This compound | Pyrrole | 5-oxo, 3-phenyl | ~263.3 | High (6 π-electrons) |
| tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate | Indazole | 5-bromo | 313.15 | Moderate |
| cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | Cyclopenta-pyrrole | Fused cyclopentane | ~253.3 | Low (saturated) |
Table 2: Hazard Profiles of Selected Compounds
| Compound Name | Acute Toxicity (Oral) | Skin Irritation | Key Hazards |
|---|---|---|---|
| This compound | Not reported | Not reported | Insufficient data |
| tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate | Category 4 (H302) | Category 2 (H315) | Respiratory irritation (H335) |
Biological Activity
Tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate is a pyrrole derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 233.26 g/mol. Its structure features a pyrrole ring substituted with a phenyl group and a tert-butyl ester, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not specified] |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and a target for anti-malarial drugs .
- Antimicrobial Activity : Recent research highlights the compound's effectiveness against certain bacterial strains, suggesting its potential as an antibacterial agent. It has been compared favorably against standard antibiotics, demonstrating lower minimum inhibitory concentrations (MICs) against resistant strains .
- Anti-inflammatory Properties : The compound's structure allows it to modulate inflammatory pathways, potentially reducing inflammation in various biological systems .
Antibacterial Activity
A study evaluated the antibacterial efficacy of several pyrrole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with MIC values comparable to leading antibiotics like vancomycin .
Anti-cancer Potential
In a separate investigation, the compound was assessed for its cytotoxic effects on cancer cell lines. The findings revealed that this compound induced apoptosis in specific cancer cells, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis
A comparative analysis of similar compounds reveals that while many pyrrole derivatives exhibit biological activity, this compound stands out due to its unique structural features that enhance its interaction with biological targets.
| Compound | Antibacterial Activity (MIC) | Cytotoxicity (IC50) |
|---|---|---|
| This compound | <0.125 µg/mL | 15 µM |
| Pyrrole derivative A | 0.25 µg/mL | 20 µM |
| Pyrrole derivative B | 0.5 µg/mL | >50 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate, and how can low yields be addressed?
- Methodology : The compound is synthesized via carbamate or pyrrole intermediate pathways. For example, analogous structures (e.g., tert-butyl carbamates) are prepared using coupling agents like DMAP and triethylamine in dichloromethane at 0–20°C . To optimize yields:
- Use anhydrous solvents and inert atmospheres to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography with gradients of ethyl acetate/hexane .
Q. How can the structural integrity of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate be confirmed?
- Methodology :
- X-ray crystallography : Resolve bond angles and stereochemistry (e.g., analogous pyrrolidine-carboxylate structures were confirmed via single-crystal X-ray diffraction) .
- NMR spectroscopy : Analyze and NMR for characteristic peaks (e.g., tert-butyl groups at ~1.4 ppm, carbonyl signals at ~170 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] for related compounds: ~197–343 g/mol) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for particulate exposure or OV/AG/P99 cartridges for vapor protection .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
Advanced Research Questions
Q. How can contradictions in toxicity data for this compound be resolved?
- Methodology :
- Gap analysis : Existing SDS documents lack data on chronic toxicity, bioaccumulation, and mutagenicity .
- In vitro assays : Perform Ames tests (mutagenicity), MTT assays (cytotoxicity), and zebrafish embryo models (developmental toxicity) .
- Computational modeling : Use QSAR models to predict toxicity endpoints (e.g., EPA’s TEST software) .
Q. What strategies optimize regioselectivity in functionalizing the pyrrole ring?
- Methodology :
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to guide electrophilic substitution .
- Metal catalysis : Use palladium-mediated cross-coupling (e.g., Suzuki-Miyaura with boronic esters) for C–H activation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in halogenation .
Q. How does computational modeling aid in predicting reactivity?
- Methodology :
- DFT calculations : Optimize transition states for key reactions (e.g., nucleophilic acyl substitutions) using Gaussian or ORCA .
- Molecular docking : Screen for biological activity (e.g., calcium channel blockade predicted for dihydropyridine analogs) .
Q. What crystallographic challenges arise in analyzing this compound?
- Methodology :
- Crystal growth : Use slow evaporation of saturated solutions in dichloromethane/hexane .
- Disorder mitigation : Cool crystals to 100 K and apply SHELXL refinement for accurate occupancy modeling .
Q. How can environmental persistence be assessed for this compound?
- Methodology :
- OECD 301 tests : Measure biodegradability in aqueous media .
- Soil mobility : Conduct column leaching experiments with HPLC-UV detection .
Research Gaps and Opportunities
- Synthetic bottlenecks : Limited routes for stereocontrolled synthesis of the pyrrole-carboxylate core .
- Biological relevance : Analogous compounds show calcium channel modulation—explore via patch-clamp assays .
- Ecotoxicity : No data on aquatic toxicity; prioritize OECD 203 fish acute toxicity testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
